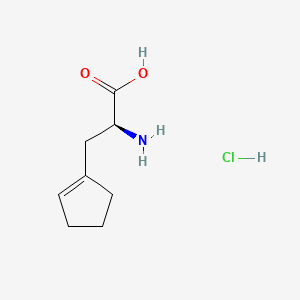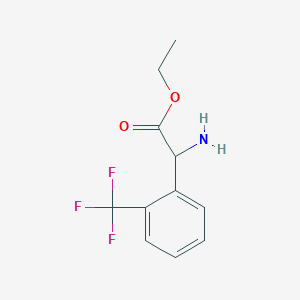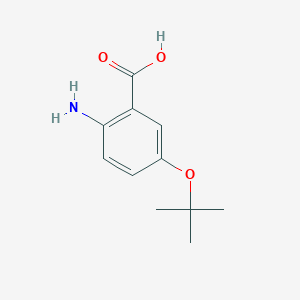
2-Amino-5-(tert-butoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(tert-butoxy)benzoic acid: is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzoic acid, where the amino group is positioned at the second carbon, and a tert-butoxy group is attached to the fifth carbon of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(tert-butoxy)benzoic acid typically involves the following steps:
Nitration: The starting material, 5-(tert-butoxy)benzoic acid, undergoes nitration to introduce a nitro group at the second position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Purification: The final product is purified through recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes using continuous flow reactors for nitration and reduction steps, which enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-5-(tert-butoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: 2-Nitro-5-(tert-butoxy)benzoic acid.
Reduction: Various amino derivatives depending on the reducing agent.
Substitution: Substituted benzoic acid derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(tert-butoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of 2-Amino-5-(tert-butoxy)benzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The tert-butoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and interaction within biological systems.
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-tert-butylbenzoic acid: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
2-Amino-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of a tert-butoxy group.
2-Amino-5-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a tert-butoxy group.
Uniqueness: 2-Amino-5-(tert-butoxy)benzoic acid is unique due to the presence of the tert-butoxy group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for specific applications where these properties are desired.
Eigenschaften
Molekularformel |
C11H15NO3 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
2-amino-5-[(2-methylpropan-2-yl)oxy]benzoic acid |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-7-4-5-9(12)8(6-7)10(13)14/h4-6H,12H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
VJBLVIAKOPIDNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC(=C(C=C1)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


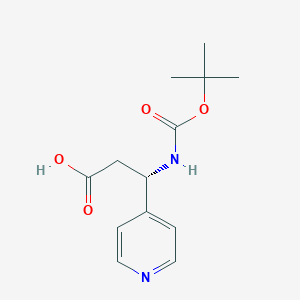
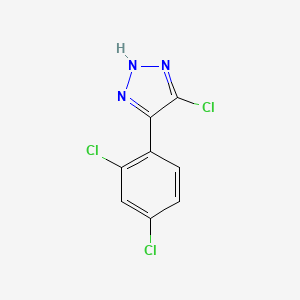


![3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride](/img/structure/B13486446.png)
![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid](/img/structure/B13486447.png)
![6-Fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13486450.png)

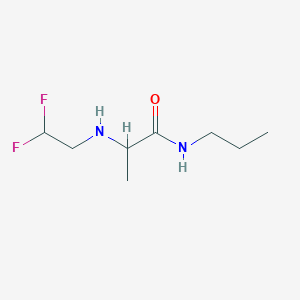
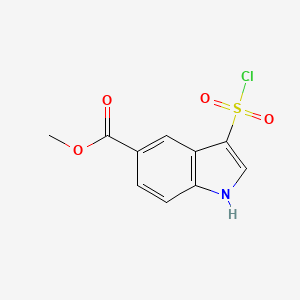
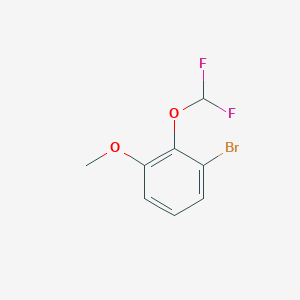
![(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B13486491.png)
